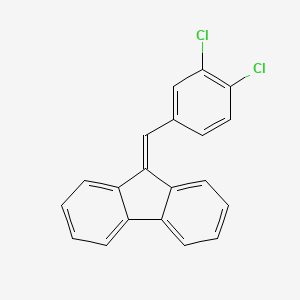

9-(3,4-Dichlorobenzylidene)-9h-fluorene

Description

Structure

3D Structure

Properties

CAS No. |

6967-18-6 |

|---|---|

Molecular Formula |

C20H12Cl2 |

Molecular Weight |

323.2 g/mol |

IUPAC Name |

9-[(3,4-dichlorophenyl)methylidene]fluorene |

InChI |

InChI=1S/C20H12Cl2/c21-19-10-9-13(12-20(19)22)11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-12H |

InChI Key |

SBCHRDLPDVXAEV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C2=CC4=CC(=C(C=C4)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of 9-(3,4-Dichlorobenzylidene)-9H-fluorene

The creation of the exocyclic double bond at the 9-position of the fluorene (B118485) ring is a critical step in the synthesis of 9-arylidene-9H-fluorenes. Various synthetic strategies have been developed to achieve this transformation, with the Knoevenagel condensation being a prominent and widely utilized method.

Knoevenagel Condensation Approaches and Related Reactions in Fluorene Functionalization

The Knoevenagel condensation is a cornerstone reaction in organic synthesis for the formation of carbon-carbon double bonds. sigmaaldrich.com It involves the reaction of an active methylene (B1212753) compound, in this case, 9H-fluorene, with an aldehyde or ketone, such as 3,4-dichlorobenzaldehyde (B146584), in the presence of a basic catalyst. sigmaaldrich.com The acidity of the C-9 protons of the fluorene ring facilitates their removal by a base, generating a carbanion that subsequently attacks the carbonyl carbon of the aldehyde. The resulting intermediate then undergoes dehydration to yield the desired 9-arylidene-9H-fluorene.

A general procedure for this transformation involves reacting 9H-fluorene with the desired aldehyde in the presence of a base like sodium hydroxide (B78521) in a suitable solvent such as ethanol, followed by heating to reflux. rsc.org The reaction progress can be monitored, and upon completion, the product is isolated and purified, often through column chromatography. rsc.org The versatility of the Knoevenagel condensation allows for the synthesis of a wide array of 9-arylidene-9H-fluorene derivatives by simply varying the substituted aldehyde. For instance, the reaction of 2,7-dichloro-9H-fluorene with 4-chlorobenzaldehyde (B46862) using sodium hydroxide in methanol (B129727) has been reported to produce 1-[2,7-dichloro-9-(4-chlorobenzylidene)-9H-fluoren-4-yl]-2-(methylselanyl)ethanol in good yield and purity. tandfonline.comsci-hub.se

Mechanochemical approaches, utilizing ball milling, have also been explored for Knoevenagel condensations, offering a more environmentally friendly alternative to traditional solvent-based methods. beilstein-journals.org These methods have been shown to be effective, sometimes revealing interesting polymorphic transformations during the reaction. beilstein-journals.org

Palladium-Catalyzed Coupling Reactions for Fluorene Derivatives

Palladium-catalyzed reactions have emerged as powerful tools for the synthesis of complex organic molecules, including fluorene derivatives. These methods offer alternative pathways to the traditional condensation reactions. One notable approach is the palladium-catalyzed annulation of arynes by substituted ortho-halostyrenes, which can produce substituted 9-fluorenylidenes in a single step. nih.govscilit.com This method is advantageous as it forms two new carbon-carbon bonds under relatively mild conditions and tolerates a variety of functional groups. nih.govscilit.com

Another palladium-catalyzed cascade reaction involves the reaction of aryl iodides with 1-aryl-1-alkynes in the presence of a palladium catalyst and a base like sodium acetate (B1210297) to afford 9-alkylidene-9H-fluorenes. nih.gov The mechanism is thought to involve oxidative addition, alkyne insertion, rearrangement of a vinylic palladium intermediate, and finally, aryl-aryl coupling. nih.gov The choice of base in this reaction is crucial and can significantly influence the product distribution. nih.gov Furthermore, palladium-catalyzed synthesis of 9H-fluoren-9-one has also been reported. researchgate.net

Novel Synthetic Routes and Process Optimization for 9-Arylidene-9H-fluorenes

Research continues to explore novel and more efficient synthetic routes for 9-arylidene-9H-fluorenes. Transition-metal-catalyzed tandem reactions are gaining prominence due to their high atom and step economy. researchgate.net For example, an aryl-to-alkyl 1,4-palladium migration/Sonogashira coupling reaction has been developed for the synthesis of migratory alkynylation products, which can be precursors to fluorene derivatives. researchgate.net

Other innovative methods include the synthesis of fluorenes from amino group-containing biaryls and Meldrum's acid derivatives, which proceeds without a catalyst. rsc.org Additionally, a sequence involving a Michael addition of acetoacetate (B1235776) to a 2-benzylideneindan-1-one (B1199582) followed by Robinson annulation and aromatization has been used to prepare 3-hydroxy-9H-fluorene-2-carboxylates. mdpi.com Optimization of existing protocols, such as adjusting reaction conditions and catalyst systems, is also an ongoing effort to improve yields and purity of the final products. sci-hub.se

Derivatization and Functionalization of the Fluorene Scaffold

The fluorene scaffold, once synthesized, offers multiple sites for further chemical modification, allowing for the creation of a diverse library of compounds with tailored properties.

Modifications at the 9-Position and Arylidene Moiety

The C-9 position of the fluorene ring is particularly reactive due to the acidity of its protons, making it a prime target for alkylation and other substitutions. researchgate.net The exocyclic double bond of the arylidene moiety also provides a handle for further functionalization.

Boron trifluoride-catalyzed reactions of 9-(phenylethynyl)-9H-fluoren-9-ols with 2-aminobenzamides have been shown to produce highly functionalized (Z)-2-((2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino)benzamides. thieme-connect.de This reaction proceeds through a proposed allene (B1206475) carbocation intermediate. thieme-connect.de Furthermore, the use of N-bromosuccinimide in this reaction leads to the formation of brominated derivatives. thieme-connect.de

The Wittig reaction, using reagents like methyl triphenylphosphonium bromide, provides a classic method for introducing a methylene group at the 9-position, starting from 9-fluorenone (B1672902). chemicalbook.com

| Starting Material | Reagent(s) | Product | Reaction Type |

| 9H-Fluorene | 3,4-Dichlorobenzaldehyde, NaOH | This compound | Knoevenagel Condensation |

| 2,7-Dichloro-9H-fluorene | 4-Chlorobenzaldehyde, NaOH | 1-[2,7-dichloro-9-(4-chlorobenzylidene)-9H-fluoren-4-yl]-2-(methylselanyl)ethanol | Knoevenagel Condensation |

| Aryl Iodide | 1-Aryl-1-alkyne, Pd catalyst, NaOAc | 9-Alkylidene-9H-fluorene | Palladium-Catalyzed Cascade |

| 9-(Phenylethynyl)-9H-fluoren-9-ol | 2-Aminobenzamide, BF3·OEt2 | (Z)-2-((2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino)benzamide | Boron Trifluoride Catalyzed Reaction |

| 9-Fluorenone | Methyl triphenylphosphonium bromide, n-BuLi | 9-Methylene-9H-fluorene | Wittig Reaction |

Introduction of Halogen Substituents on the Benzylidene Ring

The introduction of halogen substituents onto the benzylidene ring can significantly modulate the electronic and biological properties of the molecule. This is typically achieved by using appropriately substituted benzaldehydes in the initial condensation reaction. For example, the use of 3,4-dichlorobenzaldehyde directly installs the desired dichlorophenyl moiety.

Further halogenation can be achieved on the pre-formed 9-arylidene-9H-fluorene scaffold, although this is less common than incorporating the halogens via the aldehyde starting material. Electrophilic aromatic substitution reactions could potentially be employed, but regioselectivity might be a challenge.

The synthesis of 2,7-diaryl substituted fluorenes and fluorenones often involves Suzuki coupling reactions, which allow for the introduction of various aryl groups, including those bearing halogen substituents. researchgate.net

Synthesis of Related Dichlorobenzylidene Fluorene Congeners

The synthesis of congeners related to this compound primarily involves two strategic approaches: the initial preparation of a substituted dichlorofluorene core followed by the introduction of the benzylidene moiety, or the modification of pre-existing dichlorofluorene scaffolds through cross-coupling reactions to introduce diverse substituents. A key starting material for many of these syntheses is 2,7-dichlorofluorene (B131596).

Preparation of the 2,7-Dichlorofluorene Intermediate

The direct chlorination of fluorene is a common method to produce the 2,7-dichlorofluorene core. Various chlorinating agents and reaction conditions have been employed to achieve this transformation. A prevalent method involves the use of sulfuryl chloride (SO₂Cl₂) as the chlorinating agent, often in a solvent like glacial acetic acid and sometimes with a catalyst such as iron(III) chloride. quickcompany.ingoogle.com This method is considered an improvement over using chlorine gas, which is highly reactive and hazardous to handle on an industrial scale. quickcompany.in Alternative procedures utilize N-chlorosuccinimide (NCS) in the presence of an acid or a combination of manganese dioxide (MnO₂) and concentrated hydrochloric acid. google.comrsc.org

| Reactant | Chlorinating Agent/Catalyst | Solvent | Conditions | Yield | Reference |

| Fluorene | Sulfuryl Chloride / Iron(III) Chloride | Glacial Acetic Acid | Cool to 16°C, then warm to 95°C | ~63% | google.com |

| Fluorene | Sulfuryl Chloride | Dichloromethane | 20°C to 35°C for 1-3 hours | Good | quickcompany.in |

| Fluorene | Chlorine | Glacial Acetic Acid | 40°C for 2 hours | ~41% | chemicalbook.com |

| Fluorene | N-Chlorosuccinimide / Conc. HCl | Acetonitrile | Room temperature, 24 hours | 65% | rsc.org |

| Fluorene | MnO₂ / Conc. HCl | Acetic Anhydride | 35-38°C | High | google.com |

Synthesis via Condensation Reactions

A prominent example of a dichlorobenzylidene fluorene congener is the antimalarial drug lumefantrine (B1675429), chemically known as (Z)-2,7-dichloro-9-[(4-chlorophenyl)methylene]-α-[(dibutylamino)methyl]-9H-fluorene-4-methanol. quickcompany.in Its synthesis showcases a multi-step pathway starting from the 2,7-dichlorofluorene core.

The general synthetic route involves:

Friedel-Crafts Acylation: 2,7-dichlorofluorene undergoes acylation, typically with chloroacetyl chloride in the presence of a Lewis acid like aluminum chloride, to introduce a chloroacetyl group at the C4 position, yielding 2-chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone. quickcompany.in

Reduction and Epoxidation: The resulting ketone is reduced, often with sodium borohydride. This can lead to a chlorohydrin intermediate which is then converted in situ to an epoxide, 2-(2,7-dichloro-9-fluoren-4-yl)oxirane, upon treatment with a base. quickcompany.ingoogle.com

Amine Addition: The epoxide ring is opened by reaction with di-n-butylamine to form the key amino alcohol intermediate, 2-(dibutylamino)-1-[2,7-dichloro-9H-fluoren-4-yl]ethanol. quickcompany.inquickcompany.in

Condensation: The final step is a base-catalyzed condensation reaction between the amino alcohol intermediate and an appropriate benzaldehyde. For lumefantrine synthesis, p-chlorobenzaldehyde is used. quickcompany.inderpharmachemica.com This reaction creates the exocyclic double bond at the C9 position.

The versatility of this final condensation step allows for the synthesis of various congeners by simply changing the substituted benzaldehyde. For instance, reacting the amino alcohol intermediate with meta-chlorobenzaldehyde yields the corresponding meta-chloro substituted analog. derpharmachemica.com

| Fluorene Intermediate | Aldehyde Reactant | Base/Solvent | Product | Reference |

| 2-(Dibutylamino)-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol | p-Chlorobenzaldehyde | Sodium Hydroxide / Methanol | Lumefantrine | derpharmachemica.com |

| 2-(Dibutylamino)-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol | m-Chlorobenzaldehyde | Sodium Hydroxide / Methanol | Lumefantrine m-chloro analog | derpharmachemica.com |

Synthesis via Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, provide a powerful method for synthesizing dichlorofluorene congeners with aryl substituents. youtube.comharvard.edu This reaction creates a new carbon-carbon bond between an organic halide and an organoboron compound. youtube.com

In this context, a dihalo-fluorene, such as 2,7-dibromo- or 2,7-dichlorofluorene, is coupled with an arylboronic acid in the presence of a palladium catalyst and a base. youtube.com This strategy allows for the introduction of a wide variety of aromatic and heteroaromatic groups at the 2 and 7 positions of the fluorene ring, leading to a diverse library of congeners. The organoboron reagent itself, typically a boronic acid or a boronic ester (like a pinacol (B44631) ester), can be synthesized from a corresponding halide. youtube.com This methodology is fundamental in materials science for creating fluorene-based polymers and organic light-emitting diode (OLED) materials.

Other Synthetic Transformations

The fluorene scaffold can be functionalized through various other reactions to produce related congeners.

Diazo Derivatives: 2,7-Dichloro-9-fluorenone, the oxidized form of 2,7-dichlorofluorene, can be converted to 9H-Fluorene, 2,7-dichloro-9-diazo- through a multi-step reaction involving hydrazine (B178648) hydrate (B1144303) followed by oxidation with mercuric oxide. chemicalbook.com Diazo compounds are versatile intermediates for further chemical transformations.

Boron Trifluoride Catalyzed Reactions: Highly functionalized 9-ylidene derivatives can be synthesized through a boron trifluoride etherate (BF₃·Et₂O) catalyzed reaction of 9-(phenylethynyl)-9H-fluoren-9-ols with various amino amides. thieme-connect.de This method constructs a complex exocyclic group at the C9 position.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like 9-(3,4-Dichlorobenzylidene)-9H-fluorene. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the connectivity of atoms within the molecule can be definitively established.

For fluorene (B118485) derivatives, ¹H NMR spectra typically show signals for the aromatic protons of the fluorene core in the range of δ 7.2-7.8 ppm. rsc.org The protons on the dichlorobenzylidene moiety would appear in a distinct region, with their specific shifts and splitting patterns dictated by the chlorine substitution. The vinylic proton of the benzylidene group is also a key diagnostic signal.

In ¹³C NMR spectroscopy, the fluorene skeleton gives rise to a characteristic set of signals. For instance, in related fluorene structures, the C9 carbon of the fluorene ring is typically observed around δ 36.6 ppm, while the aromatic carbons appear between δ 120-145 ppm. rsc.org The carbons of the dichlorophenyl group and the exocyclic double bond in this compound would provide further confirmation of the structure. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are often employed to unambiguously assign all proton and carbon signals by revealing their correlations. nih.gov

Table 1: Representative NMR Data for Fluorene Derivatives Note: Data for closely related structures are provided to illustrate typical chemical shifts. The exact values for this compound may vary.

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| ¹H | Fluorene Aromatic Protons | 7.20 - 7.80 | rsc.org |

| ¹H | Benzylidene Aromatic Protons | ~7.00 - 7.60 | thieme-connect.de |

| ¹³C | Fluorene Aromatic Carbons | 120.0 - 145.0 | rsc.org |

| ¹³C | Fluorene C9 Carbon (sp³) | ~36.6 | rsc.org |

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry is an essential analytical tool for confirming the molecular weight and assessing the purity of synthesized compounds. For this compound (C₂₀H₁₂Cl₂), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its elemental composition. thieme-connect.de The expected monoisotopic mass for this compound is approximately 322.04 g/mol . The technique is sensitive enough to detect the characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl), which would be visible in the mass spectrum for fragments containing one or two chlorine atoms, further validating the molecular identity. thieme-connect.debeilstein-journals.org Mass spectrometry is also used to identify any impurities or byproducts from the synthesis, making it a critical tool for purity assessment. rsc.org

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of its key structural features.

Key expected vibrational modes include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

C=C stretching: Aromatic ring and the exocyclic double bond stretches would appear in the 1450-1600 cm⁻¹ region.

C-Cl stretching: Strong absorptions in the fingerprint region, typically between 800-600 cm⁻¹, are indicative of the carbon-chlorine bonds.

These data, when combined, provide a spectroscopic fingerprint that helps to confirm the molecule's identity and functional group composition. thieme-connect.deresearchgate.net

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Aromatic C-H | Stretching | > 3000 | nih.gov |

| C=C (Aromatic & Vinylic) | Stretching | 1450 - 1600 | thieme-connect.de |

| C-Cl | Stretching | 600 - 800 | beilstein-journals.org |

X-ray Crystallography of 9-Benzylidene-9H-fluorene Derivatives

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Crystal Structure Analysis and Polymorphism

X-ray crystallography on derivatives of 9-benzylidene-9H-fluorene allows for detailed analysis of the molecular geometry. iaea.org Studies on related fluorene compounds show that the fluorene skeleton is nearly planar. nih.gov The crystal system and space group (e.g., monoclinic, P2₁/c) are determined, along with the unit cell dimensions. nih.govrsc.org

Polymorphism, the ability of a compound to crystallize in more than one crystal structure, is a known phenomenon in fluorene derivatives. researchgate.net Different polymorphs can arise from variations in crystallization conditions and can exhibit different physical properties. For example, 9,9-dimethyl-9H-fluorene has been shown to crystallize in both tetragonal and orthorhombic space groups. mdpi.com The potential for polymorphism in this compound is an important consideration for its material properties.

Table 3: Example Crystallographic Data for a Fluorene Derivative Note: Data for 9,9-diethyl-9H-fluorene-2,4,7-tricarbaldehyde is shown as a representative example.

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₂₀H₁₈O₃ | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| a (Å) | 13.0649 (12) | nih.gov |

| b (Å) | 10.4571 (10) | nih.gov |

| c (Å) | 12.0163 (11) | nih.gov |

| β (°) | 103.587 (3) | nih.gov |

Intermolecular Interactions and Supramolecular Assembly

The way molecules of 9-benzylidene-9H-fluorene derivatives pack together in a crystal is governed by a network of non-covalent intermolecular interactions. These interactions dictate the supramolecular assembly and influence the material's bulk properties. Common interactions observed in the crystal structures of fluorene derivatives include:

C-H···π interactions: Hydrogen atoms bonded to carbon can interact with the electron-rich π-systems of the aromatic rings. nih.govrsc.org

π-π stacking: The planar fluorene moieties can stack on top of each other, which is crucial for charge transport in organic electronic materials. wikipedia.org

Halogen bonding: The chlorine atoms on the dichlorobenzylidene group can act as halogen bond donors, interacting with electron-rich atoms on neighboring molecules.

UV-Vis Absorption and Photoluminescence Spectroscopy for Electronic Structure Insights

UV-Visible (UV-Vis) absorption and photoluminescence (PL) spectroscopy are used to probe the electronic properties of conjugated molecules. The UV-Vis spectrum reveals the energies of electronic transitions from the ground state to excited states. For conjugated systems like this compound, the absorption spectrum is typically characterized by strong π-π* transitions. researchgate.netpsu.edu The position of the maximum absorption wavelength (λmax) provides information about the electronic band gap of the material. acs.org

Photoluminescence spectroscopy measures the light emitted from a molecule as it relaxes from an excited electronic state back to the ground state. The emission spectrum provides insights into the nature of the excited state and the efficiency of the radiative decay process. The difference between the absorption and emission maxima, known as the Stokes shift, is also an important characteristic. psu.edu These photophysical properties are critical for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. nih.govnih.gov

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations for Electronic Structures

There are no specific studies found that have performed DFT and TD-DFT calculations on 9-(3,4-Dichlorobenzylidene)-9H-fluorene to elucidate its electronic structures. Such studies on other fluorene (B118485) derivatives often focus on understanding their potential in organic electronics, including their use in organic light-emitting diodes (OLEDs) and as sensitizers in solar cells. These investigations typically calculate parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies to predict the electronic band gap and charge transport properties.

Quantum Chemical Exploration of Electronic Structure, Reactivity, and Non-Covalent Interactions

A detailed quantum chemical exploration of the electronic structure, reactivity, and non-covalent interactions of this compound is not present in the current body of scientific literature. For similar molecules, quantum chemical methods are employed to create molecular electrostatic potential maps to identify electrophilic and nucleophilic sites, and to study various non-covalent interactions like hydrogen bonding and π-π stacking, which are critical for understanding their supramolecular chemistry.

Computational Prediction of Spectroscopic Parameters

There is no available research that provides computationally predicted spectroscopic parameters for this compound. Typically, computational methods are used to predict spectroscopic data such as UV-Vis absorption spectra, NMR chemical shifts, and vibrational frequencies. These predictions are invaluable for interpreting experimental data and for the structural elucidation of new compounds.

Research on Advanced Materials Applications

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

No specific research was found detailing the use of 9-(3,4-Dichlorobenzylidene)-9H-fluorene as a component in organic light-emitting diodes or other optoelectronic devices.

Role as Emitters and Charge Transport Materials

There is no available literature that investigates or reports on the role of this compound as an emitter or a charge transport material in OLEDs. The general class of fluorene-based compounds is often explored for these purposes due to their high photoluminescence quantum yields and good charge carrier mobility. However, these general properties cannot be specifically attributed to the dichlorobenzylidene derivative without direct experimental evidence.

Influence of Dichlorobenzylidene Moiety on Photophysical Properties

A detailed analysis of how the 3,4-dichlorobenzylidene moiety specifically influences the photophysical properties (such as absorption, emission spectra, and quantum yield) of the 9H-fluorene core is not present in available scientific literature. Structure-property relationship studies on this particular compound have not been published.

Photovoltaic Applications: Organic Solar Cells

There are no research articles or data that explore the application of this compound in organic solar cells, either as a donor, acceptor, or interfacial layer material.

Two-Photon Absorbing Materials and Non-linear Optics

No studies were identified that characterize the two-photon absorption cross-section or other non-linear optical properties of this compound. While fluorene (B118485) derivatives are a major area of research for non-linear optics, data for this specific compound is absent.

Chemosensors and Biosensors Based on Fluorene Scaffolds

The development or application of chemosensors or biosensors utilizing a this compound scaffold has not been reported. Research in this area for fluorene-based sensors typically involves functional groups that can interact with specific analytes, but no such systems based on this compound have been described.

Photochromic Materials

There is no evidence in the surveyed literature to suggest that this compound exhibits photochromic behavior or has been investigated for applications as a photochromic material.

Mechanistic Investigations of Biological Activity

Preclinical Studies of Antimalarial Activity

No information is available regarding the antimalarial activity of 9-(3,4-Dichlorobenzylidene)-9H-fluorene, its structural relevance to lumefantrine (B1675429), or its in vitro efficacy against Plasmodium species.

In Vitro Efficacy Against Plasmodium Species

There are no published data on the in vitro efficacy of this compound against any Plasmodium species.

Proposed Mechanisms of Action at the Cellular and Molecular Level

No mechanisms of antimalarial action have been proposed or investigated for this compound.

Exploration of Antibacterial and Antibiotic Adjuvant Properties

Research into the antibacterial and antibiotic adjuvant properties of this compound has not been identified in the current scientific literature.

Activity Against Multidrug-Resistant Bacterial Strains

There is no available data on the activity of this compound against multidrug-resistant bacteria.

Modulation of Efflux Pump Inhibition

The potential for this compound to modulate efflux pump activity in bacteria has not been studied.

Research on Anti-tumor and Anti-inflammatory Mechanisms

No studies have been published detailing the anti-tumor or anti-inflammatory mechanisms of this compound.

Table of Compounds

Antioxidant Activity Studies of Fluorene (B118485) Derivatives

The investigation into the antioxidant properties of fluorene derivatives reveals a class of compounds with varied, and often modest, radical-scavenging capabilities. The antioxidant potential of a molecule is its ability to neutralize reactive oxygen species (ROS) and other free radicals, which are implicated in cellular damage and a host of diseases. digitellinc.com This activity is commonly evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging tests. mdpi.comnih.gov

In the DPPH assay, an antioxidant compound donates a hydrogen atom or an electron to the stable DPPH radical, causing a color change from deep purple to yellow, which can be measured spectrophotometrically. nih.gov Similarly, the ABTS assay involves the reduction of the pre-formed ABTS radical cation, which is soluble in both aqueous and organic media, making it versatile for screening both hydrophilic and lipophilic samples. nih.govelsevierpure.com The efficacy of an antioxidant is often expressed as the IC50 value, which represents the concentration of the compound required to scavenge 50% of the free radicals. researchgate.net A lower IC50 value indicates higher antioxidant activity. researchgate.net

Studies on certain O-aryl-carbamoyl-oxymino-fluorene derivatives have demonstrated their limited potential as antioxidants. Research on four such compounds showed low scavenger activity against the DPPH radical, with inhibition ranging from 12.66% to 24.64% even at high concentrations (1000 μM). nih.gov Consequently, the calculated IC50 values for these compounds in both DPPH and ABTS assays were found to be very high, exceeding 1000 μM, which is indicative of a low antioxidant effect. nih.gov Among the tested compounds, the derivative designated as 1b , which contains a methyl group, showed a slightly higher antioxidant effect in the ABTS assay, a phenomenon attributed to the electron-donating inductive effect of the methyl group that confers greater molecular stability. nih.gov

While specific antioxidant activity data for This compound is not prominently available in the reviewed literature, the findings for related fluorene structures suggest that the antioxidant capacity is highly dependent on the specific substitution patterns on the fluorene core.

Interactive Data Table: Antioxidant Activity of O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives

| Compound | DPPH Assay (IC50 in µM) | ABTS Assay (IC50 in µM) | Reference |

|---|---|---|---|

| O-(phenyl-carbamoyl)-9H-fluoren-9-one oxime (1a) | >1000 | >1000 | nih.gov |

| O-(p-tolyl-carbamoyl)-9H-fluoren-9-one oxime (1b) | >1000 | >1000 | nih.gov |

| O-(4-chloro-phenyl-carbamoyl)-9H-fluoren-9-one oxime (1c) | >1000 | >1000 | nih.gov |

| O-(3,4-dichloro-phenyl-carbamoyl)-9H-fluoren-9-one oxime (1d) | >1000 | >1000 | nih.gov |

Enzyme Inhibition Studies (e.g., Dihydrofolate Reductase inhibitors)

Dihydrofolate reductase (DHFR) is a crucial enzyme in cellular metabolism, catalyzing the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF). nih.govnih.gov THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. nih.govmdpi.com The inhibition of DHFR disrupts DNA synthesis, leading to cell growth arrest and death, which makes it a key target for therapeutic agents in cancer and infectious diseases. nih.govmdpi.com

The fluorene scaffold has been identified as a promising structural motif for the design of novel DHFR inhibitors. researchgate.net In particular, derivatives of 2,7-dichlorofluorene (B131596) have been investigated as a foundational structure for creating new anticancer and antimicrobial agents that target DHFR. researchgate.net The rationale behind this approach is that combining the 2,7-dichlorofluorene moiety with other pharmacologically active groups can lead to hybrid compounds with enhanced biological activity. researchgate.net Molecular docking studies have suggested that such fluorene-based compounds can effectively bind to the active site of the DHFR enzyme. researchgate.net

While specific inhibitory data for This compound against DHFR is not detailed in the available research, the activity of other classes of DHFR inhibitors provides a comparative context for the potency that can be achieved. For instance, various heterocyclic compounds, including those based on triazole and thiazole, have demonstrated significant DHFR inhibition with IC50 values in the nanomolar to low micromolar range. nih.govmdpi.com The effectiveness of these inhibitors is often influenced by specific substitutions that enhance binding affinity to key amino acid residues within the enzyme's active site, such as Asp27. mdpi.com

The development of non-classical, lipophilic antifolates that can enter cells without relying on folate transport systems represents a significant advancement in this field. nih.gov These agents are valuable for their potential to overcome resistance mechanisms and for their broad applicability against cancer and microbial infections. nih.govnih.gov

Interactive Data Table: IC50 Values of Various Compound Classes as DHFR Inhibitors

| Compound Class/Name | Target DHFR | IC50 | Reference |

|---|---|---|---|

| Thiazolo[4,5-d]pyridazine derivative (Compound 2) | Not Specified | 0.06 µM | nih.gov |

| Benzodiazepine derivative (Compound 4) | Bovine Liver DHFR | 4 nM | nih.gov |

| Triazine derivative (Compound 30) | Human DHFR | 2.0 nM | nih.gov |

| Caffeic Acid-Triazole derivative (CTh7) | Not Specified | 0.15 µM | mdpi.com |

| Trimethoprim Analog (Compound 13) | Human DHFR | 0.88 µM | mdpi.com |

| Piritrexim | Pneumocystis carinii DHFR | 0.038 µM | medchemexpress.com |

Structure Activity Relationship Sar Studies

Impact of Halogenation on the Benzylidene Moiety on Activity

The presence and pattern of halogen substituents on the benzylidene ring are critical determinants of the biological activity in 9-benzylidene-9H-fluorene analogs. Studies on related compounds, such as dichlorinated meperidine analogues, have shown that halogenation significantly impacts affinity for biological targets like the serotonin (B10506) transporter (SERT). In these studies, a 3',4'-dichloro substitution pattern was a key feature of molecules with high affinity and selectivity. nih.gov

For instance, in a series of meperidine analogues, the introduction of a 3',4'-dichloro substitution on the phenyl ring was integral to high-potency interactions with the serotonin transporter. nih.gov This suggests that the electronic-withdrawing nature and the specific positioning of the chlorine atoms on the benzylidene portion of 9-(3,4-Dichlorobenzylidene)-9H-fluorene likely play a crucial role in its molecular recognition at biological targets.

Influence of Substituent Position on Electronic and Biological Properties

The specific placement of substituents on the 9-benzylidene-9H-fluorene scaffold dramatically affects the molecule's electronic and, consequently, its biological properties. The modification of the 9-position of fluorene (B118485) to create dibenzofulvene derivatives leads to significant changes in absorption and emission spectra. mdpi.comnih.gov These structural modifications also have a strong effect on electrochemical properties, such as reducing the energy gap. mdpi.comresearchgate.net

The position of halogen atoms on the benzylidene ring influences the molecule's interaction with protein targets. For example, in studies of meperidine analogs, moving the chlorine from the 4'-position to the 3'-position, or having substitutions at both the 3' and 4' positions, significantly alters the binding affinity for transporters like DAT and SERT. nih.gov Specifically, the 3',4'-dichloro substitution pattern is often associated with high selectivity for the serotonin transporter. nih.gov

The electronic properties are also highly dependent on the substitution pattern. The introduction of N-donor substituents at the 9-position of fluorene derivatives has been shown to alter the electrochemical properties, leading to a decrease in the oxidation potential. mdpi.comnih.gov This indicates that the electronic nature of the exocyclic double bond in this compound is finely tuned by the dichlorophenyl group.

Table 1: Effect of Substituent Position on the Properties of Fluorene Derivatives

| Compound Type | Substituent Position | Observed Effect | Reference |

|---|---|---|---|

| Dibenzofulvene Derivatives | 9-position | Significant changes in absorption/emission and electrochemical properties. | mdpi.com |

| 3',4'-dichloro-meperidine | 3',4'-position on phenyl ring | High potency and selectivity for the serotonin transporter (SERT). | nih.gov |

Stereochemical Considerations and Isomer Effects (e.g., Z-isomer importance)

Stereochemistry, particularly the configuration around the exocyclic double bond (C9), is a critical factor in the activity of 9-benzylidene-9H-fluorene derivatives. This bond can exist as either the E or Z isomer, and the specific geometry can dictate how the molecule fits into a binding site.

In related systems, such as lumefantrine-related compounds, mixtures of E and Z isomers are known to exist. The control and separation of these isomers are often crucial as they may possess different biological activities and physicochemical properties.

Furthermore, studies on 1,3:2,4-di(3,4-dichlorobenzylidene)-D-sorbitol (DCDBS), which contains the same dichlorobenzylidene moiety, highlight the importance of stereochemistry in molecular self-assembly. The arrangement of the molecules and their resulting nanostructures are highly dependent on factors that influence their stacking and conformation. nih.gov While not directly about E/Z isomerism, this demonstrates the profound impact of the three-dimensional arrangement of the dichlorobenzylidene group on intermolecular interactions. nih.gov The selective fluorination of other cyclic systems has also been shown to induce significant conformational changes that impact biological roles, emphasizing the general importance of stereochemical control in drug design. beilstein-journals.orgbeilstein-journals.org

Molecular docking studies on 9-fluorenone (B1672902) derivatives, which are structurally related, have also been used to rationalize the potency of compounds, suggesting that a specific three-dimensional orientation is necessary for optimal interaction with biological targets like the α7-nicotinic acetylcholine (B1216132) receptor. nih.gov

Future Research Directions and Emerging Areas

Development of Novel and Green Synthetic Methodologies

The synthesis of 9-benzylidene-9H-fluorene derivatives, including the dichlorinated target compound, is traditionally achieved through base-catalyzed condensation reactions (like Knoevenagel condensation) between a 9H-fluorene and a corresponding benzaldehyde. researchgate.nettandfonline.com While effective, traditional batch methods often involve harsh conditions, significant solvent use, and complex purification steps. The future of synthesizing these compounds lies in developing more efficient, sustainable, and environmentally benign processes.

A primary direction is the adoption of process intensification using continuous flow chemistry . A recent study on the synthesis of related 9-aryl-fluoren-9-ols via a Grignard reaction demonstrated a significant improvement over traditional batch methods. rsc.org By moving to a continuous flow system, the yield increased from 45% to over 99%, and the environmental impact factor (E-factor) was reduced by over 92%. rsc.org Applying similar flow chemistry principles to the condensation reaction for producing dichlorobenzylidene fluorenes could drastically improve efficiency, safety, and scalability while minimizing waste.

Another key area is the development of novel catalytic systems . Research has shown that various catalysts, including transition metals and Lewis acids like Boron Trifluoride (BF₃·Et₂O), can facilitate the synthesis of complex, functionalized 9-substituted fluorenes under mild conditions. thieme-connect.delabxing.com Future work could focus on discovering new metal-free or earth-abundant metal catalysts that promote the condensation reaction with high selectivity and yield, avoiding the cost and toxicity associated with some transition metals. researchgate.net Furthermore, catalyst-free methods, such as a recently developed reaction between amino group-containing biaryls and Meldrum's acid derivatives, offer a promising green alternative for creating the core fluorene (B118485) structure. rsc.org

The table below compares key metrics for traditional batch synthesis versus modern green chemistry approaches, highlighting the potential improvements. rsc.org

| Metric | Traditional Batch Process | Green Continuous Flow Process |

| Yield | 45% | >99% |

| E-Factor | 26.588 kg/kg | 1.975 kg/kg |

| Atom Efficiency (Ae) | 34.46% | 75.8% |

| Reaction Mass Efficiency (RME) | 31.47% | 69.93% |

| Carbon Efficiency (CE) | 41.83% | 92.97% |

Advanced Computational Design and Screening of Derivatives

Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), has become an indispensable tool for accelerating the discovery of new materials. nih.govrsc.org This approach allows for the in silico design and screening of vast libraries of virtual compounds, predicting their properties before undertaking costly and time-consuming laboratory synthesis. nih.govnih.gov

Future research will heavily leverage these computational tools to design derivatives of 9-(3,4-Dichlorobenzylidene)-9H-fluorene with optimized properties. For instance, in the field of organic electronics, DFT calculations can predict key parameters like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which govern charge injection and transport. chemrxiv.org By systematically modifying the substituents on the fluorene or benzylidene rings, researchers can computationally screen for derivatives with ideal electronic properties for applications in dye-sensitized solar cells (DSSCs) or as bipolar charge transporting materials. rsc.orgrsc.org One study demonstrated the design of four new dyes based on a fluorene structure, using DFT to predict that a thienothiophene spacer would enhance both short-circuit current density (Jsc) and open-circuit photovoltage (Voc), guiding future synthetic efforts. rsc.org

This computational screening is not limited to electronics. In the development of fluoran (B1223164) leuco dyes, an automated DFT-based protocol was used to evaluate over 1,600 candidate structures to identify those with the desired absorption spectra, demonstrating the power of combining combinatorial generation with quantum chemical simulations. nih.govresearchgate.net Similar high-throughput screening could be applied to dichlorobenzylidene fluorenes to discover novel chromophores or molecular sensors.

The table below shows examples of how DFT calculations are used to predict the properties of fluorene derivatives. chemrxiv.orgnih.gov

| Property | Computational Method | Significance |

| HOMO/LUMO Energies | DFT | Predicts charge transport capabilities and suitability for electronic devices. |

| Excitation Energies | TD-DFT | Predicts UV-Vis absorption spectra and color properties. |

| Two-Photon Absorption (TPA) Cross Section | TD-DFT | Identifies candidates for nonlinear optical applications and bioimaging. nih.gov |

| Dipole Moments | DFT | Relates to open-circuit photovoltage in solar cells and influences molecular packing. rsc.org |

Exploration of New Application Domains for Dichlorobenzylidene Fluorenes

The core fluorene structure is already utilized in organic light-emitting diodes (OLEDs), optical plastics, and as precursors for pharmaceuticals. nih.govogc.co.jp However, the specific properties imparted by the dichlorobenzylidene group open up new and underexplored application domains.

One of the most promising areas is in advanced electronic materials . The electron-withdrawing nature of the chlorine atoms and the extended π-conjugation of the benzylidene bridge can be fine-tuned. This makes these compounds excellent candidates for hole-transporting materials (HTMs) in perovskite solar cells, a field where fluorene derivatives are already showing significant promise. rsc.org They could also be explored as electron-transporting materials, especially when combined with suitable donor moieties to create bipolar materials for simplified device architectures. rsc.orgnih.gov The inherent high refractive index and heat resistance of fluorene derivatives also make them suitable for specialty optical films and lenses. ogc.co.jp

In the realm of biomedical applications , the 2,7-dichlorofluorene (B131596) moiety has been identified as a key pharmacophore in the development of novel anticancer and antimicrobial agents. nih.govnih.gov Research has shown that incorporating this structure into larger molecules can lead to potent inhibitors of enzymes like dihydrofolate reductase (DHFR). nih.gov Future work could explore this compound and its derivatives as scaffolds for new therapeutic agents, potentially targeting multidrug-resistant bacterial strains or specific cancer cell lines. nih.gov

A third emerging domain is in nonlinear optics and sensing . The rigid, conjugated structure of fluorene derivatives often leads to significant two-photon absorption (2PA) cross-sections. ucf.eduresearchgate.net This property is critical for applications in optical power limiting, 3D microfabrication, and two-photon fluorescence microscopy for high-resolution biological imaging. researchgate.net The specific substitution pattern of this compound could be optimized to enhance these nonlinear optical properties.

Integration with Nanoscience and Hybrid Materials for Enhanced Performance

The future of advanced materials often lies in the synergistic combination of organic molecules with inorganic nanostructures or their incorporation into larger polymer systems. Integrating dichlorobenzylidene fluorenes into such hybrid materials is a key direction for unlocking enhanced performance.

One approach is the development of fluorene-based polymers and cross-linked networks . Fluorene derivatives can be synthesized with polymerizable groups (e.g., vinyl groups), allowing them to be thermally or photochemically cross-linked into robust, solvent-resistant 3D networks. rsc.org Such materials have demonstrated improved hole mobility and device performance in perovskite solar cells. rsc.org Polyfluorenes, created through reactions like the Sonogashira coupling, are another class of hybrid materials with tunable bandgaps and good thermal stability for electronic applications. scientific.net

Another exciting frontier is the creation of organic-inorganic hybrid nanomaterials . Research has shown that combining O-aryl-carbamoyl-oxymino-fluorene derivatives with iron oxide nanoparticles significantly enhances their microbicidal and antibiofilm activity. nih.gov This suggests a powerful strategy where the fluorene derivative provides a specific function (e.g., biological activity, light-harvesting) that is amplified or modulated by the properties of the nanoparticle (e.g., magnetism, catalytic activity). Future research could explore hybridizing this compound with gold nanoparticles or quantum dots to create novel sensors, imaging agents, or photocatalysts.

The use of fluorene derivatives in advanced analytical techniques based on nanoscience is also emerging. For example, nanodroplet interfacial ionization mass spectrometry has been shown to achieve attomole-level sensitivity for detecting polycyclic aromatic hydrocarbons like fluorene, by converting them into radical cations at the nanodroplet surface. acs.org This highlights how the fundamental properties of these molecules can be exploited using nanoscale phenomena for new applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 9-(3,4-Dichlorobenzylidene)-9H-fluorene, and how do reaction conditions influence yield and purity?

- Methodological Answer : Multi-step organic synthesis is typically employed, starting with halogenated aromatic precursors. Key steps include Friedel-Crafts alkylation or Suzuki coupling to attach the dichlorobenzylidene group to the fluorene core. Reaction conditions (e.g., inert atmosphere, solvent polarity, and temperature) must be tightly controlled to minimize side reactions like oxidation or unwanted isomerization . For example, GaCl₃ catalysis in toluene at 100°C has been shown to improve cyclization efficiency for related fluorene derivatives compared to gold(I) catalysts .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming substitution patterns and aromatic proton environments. Infrared (IR) spectroscopy identifies functional groups (e.g., C-Cl stretches at ~550–600 cm⁻¹). Mass spectrometry (EI or ESI) provides molecular weight validation, while UV-Vis spectroscopy reveals π-conjugation effects, with absorption peaks typically in the 300–400 nm range for fluorene derivatives .

Q. How should researchers safely handle halogenated fluorene derivatives like this compound in laboratory settings?

- Methodological Answer : Follow protocols for halogenated aromatic hydrocarbons: use fume hoods, nitrile gloves, and lab coats. Avoid skin contact and inhalation; store in airtight containers under inert gas. In case of exposure, immediate decontamination (e.g., flushing eyes/skin with water) and medical consultation are required. Waste disposal must comply with halogenated organic waste regulations .

Advanced Research Questions

Q. How does the position of substituents on the fluorene core (e.g., 3,4-dichloro vs. other halogenation patterns) impact optoelectronic properties in material science applications?

- Methodological Answer : Substituent position alters electron-withdrawing/donating effects, influencing HOMO-LUMO gaps. For instance, para-substituted halogens enhance charge transfer in donor-acceptor polymers, as shown in photovoltaic studies where alkoxy chain positioning on 9-arylidene-9H-fluorene units increased power conversion efficiency (PCE) from 2.51% to 6.52% . Computational modeling (DFT) can predict these effects by analyzing frontier molecular orbitals and dipole moments.

Q. What crystallographic challenges arise in resolving the molecular conformation of this compound, and how can they be addressed?

- Methodological Answer : Steric hindrance from the dichlorobenzylidene group often leads to non-planar structures, complicating X-ray diffraction analysis. Single-crystal X-ray studies require high-resolution data (e.g., synchrotron sources) and refinement software like SHELXL to model disorder or torsional angles. For example, related fluorene derivatives exhibit dihedral angles up to 72° between aromatic planes, with intramolecular C–H⋯Cl interactions stabilizing the conformation .

Q. How can contradictory data on catalytic efficiency (e.g., GaCl₃ vs. Au(I) catalysts) in fluorene synthesis be reconciled during experimental design?

- Methodological Answer : Catalyst performance depends on substrate electronic effects and reaction medium. GaCl₃ excels in polar aprotic solvents for electron-deficient substrates, while Au(I) complexes (e.g., Ph₃PAuNTf₂) are preferable for sterically hindered systems. Systematic screening using Design of Experiments (DoE) can optimize conditions, while kinetic studies (e.g., Arrhenius plots) identify rate-limiting steps .

Data Contradiction Analysis

Q. Why do studies report varying thermal stabilities for halogenated fluorene derivatives, and how can researchers validate their findings?

- Methodological Answer : Discrepancies often stem from differences in sample purity or measurement techniques (e.g., TGA vs. DSC). Reproducibility requires rigorous purification (e.g., column chromatography followed by recrystallization) and cross-validation using multiple methods. For example, fluorene polymers with high molecular weights (>50 kDa) show enhanced thermal stability (decomposition >300°C) compared to low-molecular-weight analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.